
(1S)-3-Amino-1-cyclopropylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-Amino-1-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of cyclopropane-containing compounds is a significant area of research, with applications in medicinal chemistry and material science. For example, the catalytic enantioselective cyclopropanation process using phenylalanine-derived disulfonamide allows for the synthesis of various cyclopropylmethanols, including (R)-(+)-cibenzoline and analogues. This methodology offers a route to enantioenriched cyclopropanes, crucial for developing pharmaceuticals and agrochemicals (Miura, Murakami, & Imai, 2006).
Peptide Mimicry and Structural Studies
Cyclopropane amino acids, such as (1S)-3-Amino-1-cyclopropylpropan-1-ol, serve as conformationally restricted peptide isosteres. Their incorporation into peptides can stabilize specific secondary structures, such as β-strands or turns, which is valuable in designing peptidomimetic drugs. For instance, the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid showcases the utility of cyclopropane amino acids in mimicking peptide backbones and influencing the overall molecular conformation (Abele, Seiler, & Seebach, 1999).
Antimalarial Activity
Cyclopropane derivatives have shown potential in antimalarial drug development. The synthesis of 1-aminopropan-2-ols and their evaluation for antimalarial activity highlight the role of cyclopropane amino alcohols in creating compounds with potential therapeutic applications. Certain 2-amino-3-arylpropan-1-ols exhibited moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating the promise of cyclopropane-containing compounds in malaria treatment (Beilstein Journal of Organic Chemistry, 2011).
Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another area of interest. This methodology facilitates the synthesis of compounds with diverse functional groups, preserving enantiomeric purity and offering a versatile approach to constructing complex molecules. Such reactions have implications in synthesizing biologically active compounds, including dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Antifungal Compounds
The development of antifungal compounds is another application of cyclopropane chemistry. 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from cyclopropane precursors, have shown high activity against Candida spp., offering a new avenue for antifungal drug development. The unique structural features of cyclopropane-containing compounds contribute to their efficacy and selectivity against fungal pathogens (Zambrano-Huerta et al., 2019).
特性
IUPAC Name |
(1S)-3-amino-1-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFDEBXACJPLM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)
![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)
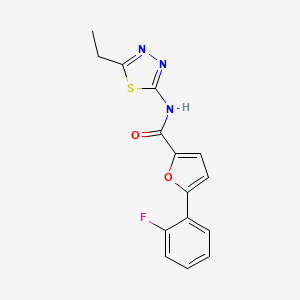
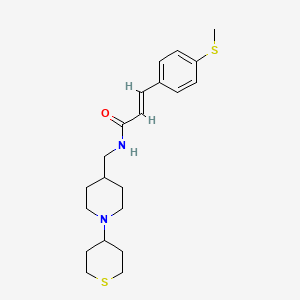

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
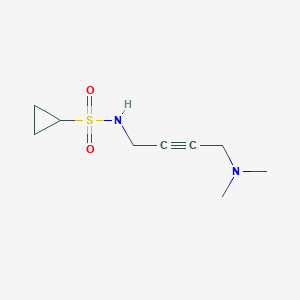
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
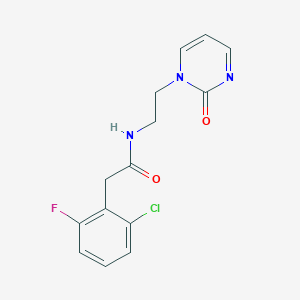
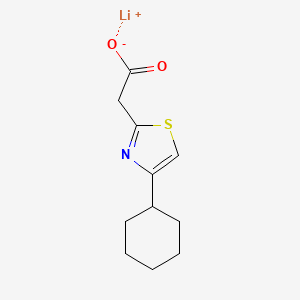
![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
